

"2-Chloro-N,N-diethylethanamine hydrochloride" as a monofunctional alkylating agent

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Compound of Interest

Compound Name: 2-Chloro-N,N-diethylethanamine
hydrochloride

Cat. No.: B143288

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An In-Depth Technical Guide to **2-Chloro-N,N-diethylethanamine Hydrochloride** as a Monofunctional Alkylating Agent

Executive Summary

2-Chloro-N,N-diethylethanamine hydrochloride (CDEAH) is a versatile and reactive monofunctional alkylating agent with significant applications across pharmaceutical synthesis, cancer research, and materials science. As a hydrochloride salt, it offers greater stability for storage and handling compared to its free base form. Its primary mode of action involves the intramolecular formation of a highly reactive aziridinium ion, which subsequently alkylates nucleophilic sites on various molecules. In biological systems, this reactivity is particularly directed towards DNA, where it preferentially alkylates guanine nucleobases, leading to DNA damage.^{[1][2][3][4]} This mechanism is the foundation of its utility as both a research tool to probe DNA repair pathways and as a chemical intermediate for creating complex organic molecules. This guide provides an in-depth exploration of CDEAH, covering its fundamental properties, mechanism of action, diverse applications, detailed experimental protocols, and critical safety procedures for its handling.

Introduction to a Versatile Alkylating Agent

In the landscape of organic synthesis and chemical biology, alkylating agents are indispensable tools for forging new carbon-heteroatom bonds. These reagents are broadly classified by their functionality—the number of reactive alkylating groups they possess. While bifunctional agents

can form cross-links, monofunctional agents like **2-Chloro-N,N-diethylethanamine hydrochloride** (CAS: 869-24-9) introduce a single alkyl group onto a target molecule.^{[1][2]} This singular reactivity provides precision in chemical synthesis and offers a distinct mechanism for inducing cellular responses.

CDEAH, structurally a "half-mustard," combines a reactive chloroethyl group with a diethylamino moiety.^{[2][4]} This structure makes it a valuable precursor for introducing the diethylaminoethyl group into a wide array of molecules.^{[5][6]} Its application extends from being a foundational building block in the synthesis of numerous pharmaceuticals to a sophisticated molecular probe in cancer research, where it helps to uncover vulnerabilities in DNA repair mechanisms.^{[1][3][7]} This guide serves as a technical resource for researchers, scientists, and drug development professionals, offering field-proven insights into the theory and practical application of this important compound.

Physicochemical Properties and Identification

A thorough understanding of a reagent's physical and chemical properties is paramount for its effective and safe use in a laboratory setting. CDEAH is typically supplied as a colourless to beige crystalline solid that is sensitive to moisture.^{[7][8]}

Property	Value
Chemical Name	2-Chloro-N,N-diethylethanamine hydrochloride
Synonyms	Diethylaminoethyl chloride hydrochloride, (2-Chloroethyl)diethylamine hydrochloride
CAS Number	869-24-9
Molecular Formula	C ₆ H ₁₅ Cl ₂ N
Molecular Weight	172.10 g/mol [9] [10] [11]
Appearance	Colourless to beige crystals [7]
Melting Point	208-212 °C [7] [9]
Solubility	Highly soluble in water (2000 g/L at 20 °C); soluble in methanol. [7] [12]
Storage	Store in a cool, dry, well-ventilated place under an inert atmosphere. [8] [13]

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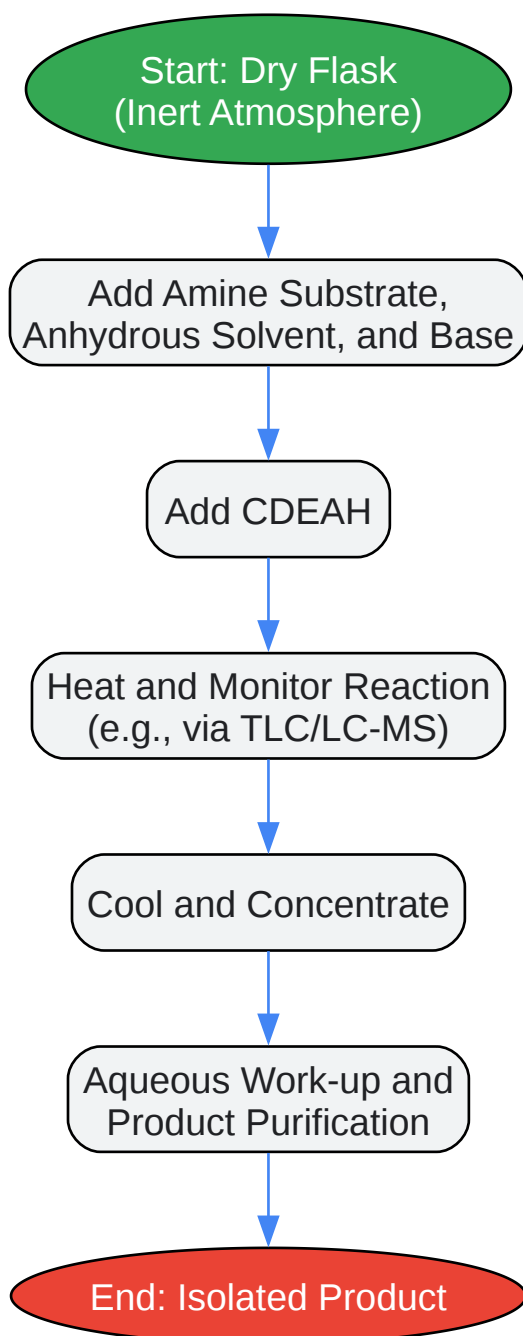
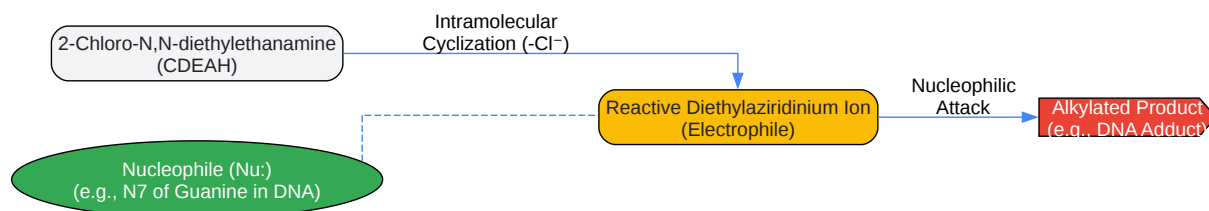
Caption: Chemical structure of **2-Chloro-N,N-diethylethanamine hydrochloride**.

Mechanism of Action: The Aziridinium Intermediate

The efficacy of CDEAH as an alkylating agent stems from its ability to form a highly reactive cyclic intermediate. This process is fundamental to its function in both synthetic chemistry and biological contexts.

Causality Behind the Mechanism: Unlike a simple alkyl halide, the presence of the tertiary amine adjacent to the chloroethyl group is critical. The nitrogen atom's lone pair of electrons initiates an intramolecular nucleophilic attack on the carbon atom bearing the chlorine. This displaces the chloride ion and forms a strained, three-membered ring containing a positively charged nitrogen atom—the diethylaziridinium ion. This cyclization is the rate-limiting step and transforms a moderately reactive primary alkyl chloride into a much more potent electrophile. The aziridinium ion is then highly susceptible to attack by nucleophiles, which relieves the ring strain and completes the alkylation reaction.

In a biological context, the most significant nucleophiles are the nitrogen and oxygen atoms within DNA bases. Research has shown that CDEAH preferentially alkylates the N7 position of guanine.^{[1][2][4]} This creates a bulky DNA adduct that can disrupt normal cellular processes like DNA replication and transcription. The cell must then rely on DNA repair pathways, such as Base Excision Repair (BER) or Nucleotide Excision Repair (NER), to remove this damage.^{[1][2][3][4]}



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